L-Proline, 4-methyl-, ethyl ester, cis-
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Overview
Description
L-Proline, 4-methyl-, ethyl ester, cis- is a derivative of the amino acid proline. It is a compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethyl ester group attached to the carboxyl group of the proline structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-methyl-, ethyl ester, cis- typically involves the esterification of L-Proline with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group to the ester . The reaction can be represented as follows:
L-Proline+EthanolAcid CatalystL-Proline, 4-methyl-, ethyl ester, cis-+Water
Industrial Production Methods
In an industrial setting, the production of L-Proline, 4-methyl-, ethyl ester, cis- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-methyl-, ethyl ester, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
L-Proline, 4-methyl-, ethyl ester, cis- has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline, 4-methyl-, ethyl ester, cis- involves its interaction with various molecular targets, primarily enzymes. The compound can act as a substrate or inhibitor, depending on the enzyme and the specific reaction conditions . The pyrrolidine ring structure allows it to fit into enzyme active sites, influencing the enzyme’s activity and the overall biochemical pathway .
Comparison with Similar Compounds
Similar Compounds
- L-Proline methyl ester
- L-Proline benzyl ester
- L-Proline, 4-fluoro-, methyl ester
- L-Proline, 4-chloro-, methyl ester
Uniqueness
L-Proline, 4-methyl-, ethyl ester, cis- is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying stereochemical effects in biochemical reactions and for developing proline-based pharmaceuticals .
Properties
CAS No. |
745769-71-5 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S,4S)-4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
DIBKCNKVDZNMDH-BQBZGAKWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1)C |
Canonical SMILES |
CCOC(=O)C1CC(CN1)C |
Origin of Product |
United States |
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